

Application Notes and Protocols for Ethyl 3,4-difluorobenzoate

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Compound of Interest

Compound Name: *Ethyl 3,4-difluorobenzoate*

Cat. No.: *B141348*

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Introduction: The Role of Ethyl 3,4-difluorobenzoate in Modern Synthesis

Ethyl 3,4-difluorobenzoate (CAS No. 144267-96-9) is a fluorinated aromatic ester that serves as a critical building block in medicinal chemistry and materials science.^{[1][2]} The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^[3] As such, reagents like **Ethyl 3,4-difluorobenzoate** are indispensable tools for researchers engaged in the synthesis of novel pharmaceutical agents and advanced materials.

This guide provides a comprehensive overview of the essential technical data, safe handling procedures, storage requirements, and key reaction protocols for **Ethyl 3,4-difluorobenzoate**. The information is curated to empower researchers, scientists, and drug development professionals to utilize this reagent safely and effectively, ensuring both experimental integrity and personnel safety.

Section 1: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its safe and effective use. The data presented below has been consolidated from supplier safety data sheets and chemical databases.

1.1: Core Chemical Properties

Property	Value	Source(s)
CAS Number	144267-96-9	[4]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[4]
Molecular Weight	186.16 g/mol	[2]
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥97%	
IUPAC Name	ethyl 3,4-difluorobenzoate	

1.2: Comparative Physical Data of Isomers

Direct experimental data for the 3,4-isomer is not always available in literature. The table below provides data for common isomers to offer a reasonable estimation of its physical properties. It is expected that **Ethyl 3,4-difluorobenzoate** will have properties within these ranges.

Property	Ethyl 2,4-difluorobenzoate	Ethyl 4-fluorobenzoate	Methyl 2,4-difluorobenzoate
Boiling Point	65-67°C / 15 mmHg; 88°C / 8 mmHg	210°C (lit.)	128-129°C (lit.)
Density (@ 25°C)	1.222 g/mL	1.146 g/mL (lit.)	1.384 g/mL (lit.)
Refractive Index (n _{20/D})	1.4730-1.4770	1.486 (lit.)	1.4840 (lit.)
Flash Point	65-67°C / 15 mmHg	81°C - closed cup	Not Available
Source(s)	[5][6]		[7]

1.3: GHS Hazard and Safety Information

Ethyl 3,4-difluorobenzoate is classified as a hazardous substance. Adherence to the following GHS classifications is mandatory for safe handling.

Category	Code	Statement
Signal Word	Warning	
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Acute Toxicity, Inhalation	H332	Harmful if inhaled
Specific Target Organ Toxicity	H335	May cause respiratory irritation
Source(s)		

Precautionary Statements (Selected): P261, P280, P305 + P351 + P338.

Section 2: Storage and Stability

The chemical integrity of a reagent is paramount for reproducible experimental outcomes. Proper storage is critical to prevent degradation.

2.1: Recommended Storage Conditions

- Temperature: Store at ambient room temperature.^[4] For long-term storage (>1 year), consider refrigeration at 2-8°C to minimize potential slow hydrolysis from atmospheric moisture, a common practice for esters.
- Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) if the container will be opened multiple times. This is crucial to prevent the ingress of moisture, which can lead to hydrolysis of the ester into 3,4-difluorobenzoic acid and ethanol.
- Container: Keep the container tightly sealed.^[8] Ensure the original supplier container is used, or a chemically compatible secondary container (e.g., amber glass bottle with a PTFE-lined cap).
- Location: Store in a dry, well-ventilated chemical storage area.^[9] The storage location should be away from direct sunlight and sources of heat or ignition.

2.2: Chemical Stability and Incompatibilities

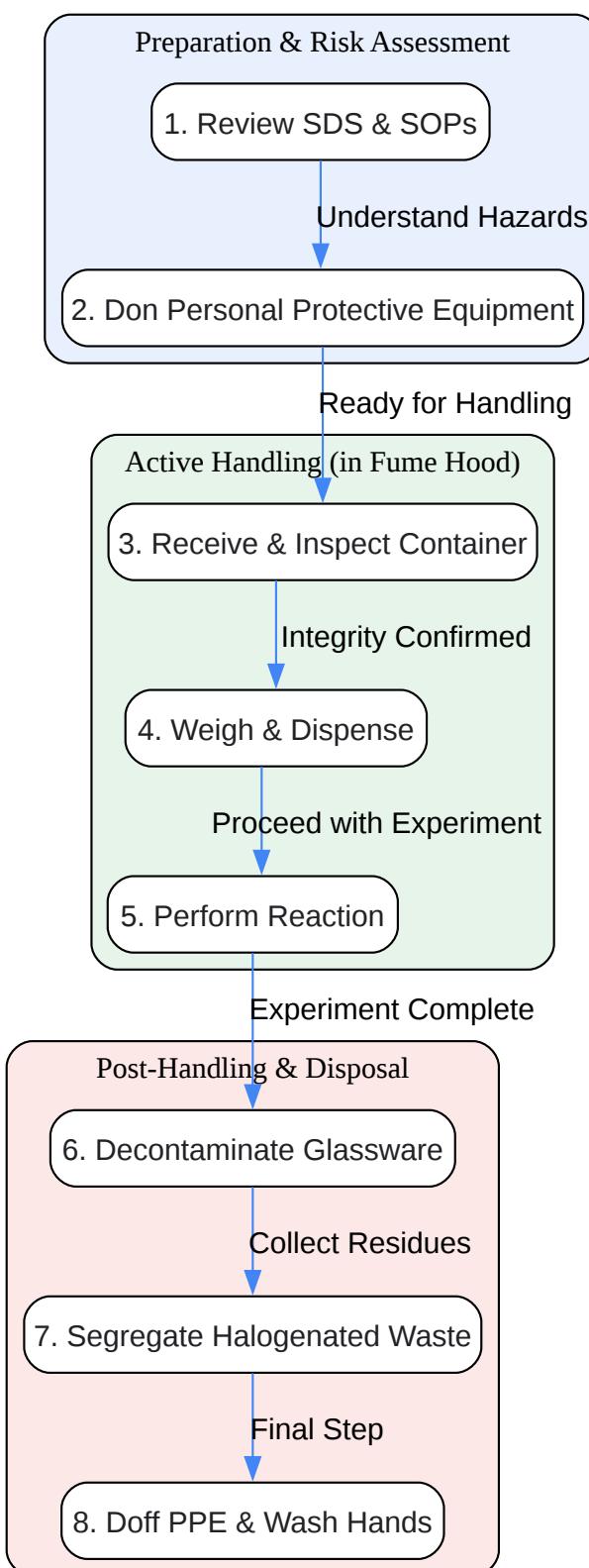
- Stability: The compound is stable under recommended storage conditions.
- Hydrolysis: The primary degradation pathway is hydrolysis. This reaction is accelerated by the presence of strong acids or bases.[10] The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
- Incompatible Materials:
 - Strong Oxidizing Agents: Avoid contact as it may lead to vigorous, exothermic reactions.
 - Strong Acids & Strong Bases: These will catalyze hydrolysis, degrading the material.[8][10]
 - Metals: Some halogenated compounds can corrode metals over time, especially in the presence of moisture which can generate hydrofluoric acid traces upon decomposition.[8]

Section 3: Protocols for Handling and Use

These protocols are designed to provide a clear, step-by-step guide for laboratory personnel. The causality behind each step is explained to foster a deeper understanding of the safety and chemical principles involved.

3.1: Workflow for Safe Chemical Handling

The following diagram outlines the logical flow for safely handling **Ethyl 3,4-difluorobenzoate** from receipt to disposal.

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Caption: General laboratory workflow for **Ethyl 3,4-difluorobenzoate**.

3.2: Protocol for Aliquoting and Solution Preparation

Objective: To safely transfer a required mass or volume of the neat liquid and prepare a stock solution.

Rationale: This procedure is performed in a chemical fume hood to mitigate inhalation risks (H332, H335). Using specific equipment prevents contamination and ensures accurate measurement.

Materials:

- **Ethyl 3,4-difluorobenzoate**
- Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
- Chemical fume hood
- Analytical balance
- Glass syringes or micropipettes with chemically resistant tips
- Volumetric flasks
- Anhydrous solvent of choice (e.g., Dichloromethane, THF, Ethyl Acetate)
- Septa and nitrogen/argon line (optional, for moisture-sensitive applications)

Procedure:

- Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary glassware and equipment.
- Equilibration: Allow the container of **Ethyl 3,4-difluorobenzoate** to reach room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.
- Dispensing:
 - By Mass (Recommended): Place a clean, dry vial or flask on the analytical balance and tare. In the fume hood, carefully transfer the desired amount of the liquid using a clean

glass pipette or syringe. Seal the container and record the final mass.

- By Volume: Use a calibrated glass syringe or positive-displacement pipette to draw the desired volume. Causality: Standard air-displacement pipettes may be inaccurate with organic liquids and their vapors can contaminate the pipette barrel.
- Solution Preparation: Add the dispensed ester to a volumetric flask partially filled with the desired anhydrous solvent. Rinse the original weighing vessel with a small amount of the solvent and add it to the flask to ensure a quantitative transfer.
- Finalization: Add solvent to the calibration mark on the volumetric flask, cap, and invert several times to ensure homogeneity. If the downstream reaction is moisture-sensitive, use a flask fitted with a septum and maintain a positive pressure of inert gas.

3.3: Protocol for a Representative Reaction: Amide Formation

Objective: To synthesize an amide via direct coupling with an amine, a common application for this building block.

Rationale: This protocol uses a standard peptide coupling agent (EDC) which activates the carboxylic acid that would be formed *in situ* if hydrolysis occurred, but is more commonly used by first hydrolyzing the ester. A more direct method is direct amidation. The following is an adaptation of a general amidation protocol.[11][12][13]

Materials:

- **Ethyl 3,4-difluorobenzoate**
- Primary or secondary amine (e.g., Benzylamine)
- Coupling reagents (e.g., EDC, HOBt) or a catalyst for direct amidation (e.g., TiF₄)[14]
- Anhydrous solvent (e.g., Dichloromethane - DCM)
- Tertiary base (e.g., Diisopropylethylamine - DIPEA)
- Reaction vessel, magnetic stirrer, and inert gas setup

- Standard workup and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

- Ester Hydrolysis (Pre-step):
 - In a round-bottom flask, dissolve **Ethyl 3,4-difluorobenzoate** (1.0 eq) in a suitable solvent mixture (e.g., THF/water).
 - Add a strong base like Lithium Hydroxide (LiOH, ~1.5 eq) and stir at room temperature or with gentle heat until TLC/LC-MS analysis shows complete consumption of the ester.[10]
 - Cool the mixture and acidify with aqueous HCl (e.g., 1 M) to protonate the carboxylate, likely causing the 3,4-difluorobenzoic acid to precipitate.
 - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude carboxylic acid.
- Amide Coupling:
 - Under an inert atmosphere (N₂ or Ar), dissolve the resulting 3,4-difluorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.[11]
 - Cool the mixture to 0°C in an ice bath.
 - Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq). Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to prevent side reactions and racemization (if chiral centers are present). DIPEA is a non-nucleophilic base that scavenges the HCl produced.[11]
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
- Workup:
 - Once complete, dilute the reaction mixture with DCM.

- Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine. Causality: The acid wash removes excess amine and DIPEA, the base wash removes unreacted carboxylic acid and HOBr, and the brine wash removes residual water.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Waste Disposal

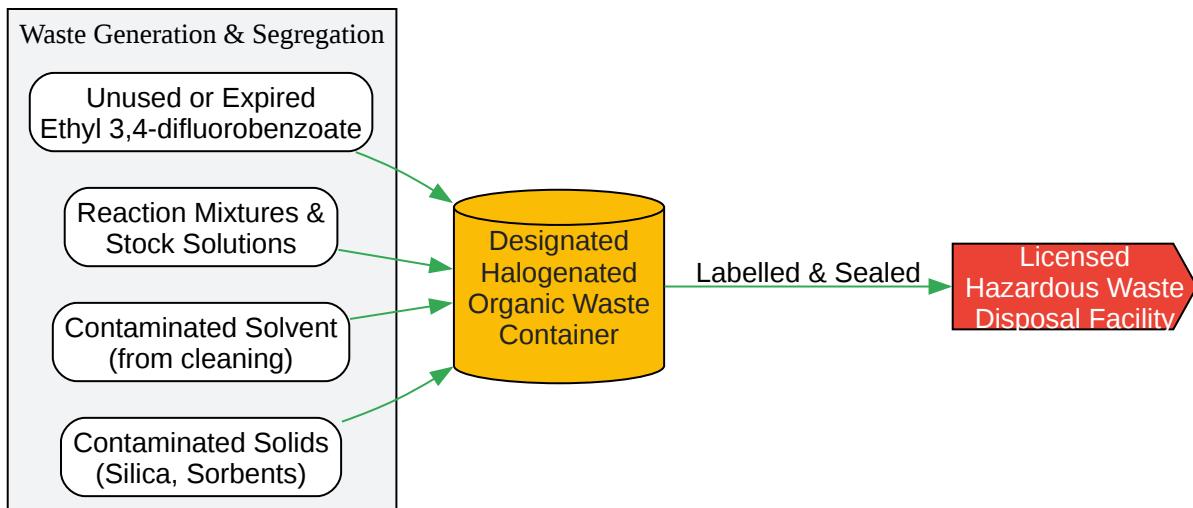
Proper waste management is a critical component of laboratory safety and environmental responsibility.

4.1: Chemical Inactivation and Decontamination

- Glassware: Glassware that has come into contact with **Ethyl 3,4-difluorobenzoate** should be rinsed with a suitable organic solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as halogenated organic waste.
- Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial sorbent). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.^[9]

4.2: Waste Stream Segregation and Disposal

Rationale: Halogenated organic compounds require special disposal procedures, typically incineration at high temperatures, to prevent the formation of toxic byproducts. They must never be mixed with non-halogenated waste streams to avoid costly and complex disposal processes.^{[15][16]}



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Caption: Waste disposal pathway for **Ethyl 3,4-difluorobenzoate**.

Procedure:

- Identify: All waste streams containing **Ethyl 3,4-difluorobenzoate** are classified as Halogenated Organic Waste.[15]
- Collect: Use a designated, clearly labeled, and sealable waste container for all liquid and solid waste.[16]
- Label: The waste container label must include the words "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents by their full names, including solvents and an estimated percentage.[9]
- Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials, until it is collected by institutional environmental health and safety personnel.[9]

- DO NOT: Never pour **Ethyl 3,4-difluorobenzoate** or its solutions down the drain.[15] Do not mix with non-halogenated waste.[16]

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